(DIISOPROPYLAMINO)TRIMETHYLSILANE
Description
Historical Trajectories and Evolution of Silylamine Chemistry
The field of silylamine chemistry has a rich history, with early investigations dating back decades. Initial attempts to synthesize silylamines, such as the reaction between ammonia (B1221849) and trimethylchlorosilane, were often challenging. wikipedia.org These reactions sometimes halted at intermediate stages, like the formation of bis(trimethylsilyl)amine (hexamethyldisilazane), rather than proceeding to the fully silylated tris(trimethylsilyl)amine, even under high temperatures. wikipedia.org
The development of silylamine chemistry was significantly advanced by the introduction of new synthetic methodologies. A key breakthrough was the use of deprotonation followed by silylation. For instance, the lithiation of amines to form lithium amide salts, which then react with chlorosilanes, provided a more reliable route to silylamines. tandfonline.comnih.gov This approach allowed for the preparation of a wide array of silylamines with varying steric and electronic properties. tandfonline.comnih.gov
More recently, the focus has shifted towards greener and more atom-economical catalytic methods for forming Si-N bonds. researchgate.net Catalytic dehydrocoupling of silanes and amines has emerged as a highly favorable pathway, producing hydrogen gas as the only byproduct. researchgate.netrsc.org This evolution from harsh reaction conditions to sophisticated catalytic systems highlights the progress in the field and has expanded the accessibility and utility of silylamines, including sterically hindered examples like (Diisopropylamino)trimethylsilane. researchgate.net
Significance of this compound in Modern Organic and Organometallic Synthesis
The significance of this compound lies in the distinct reactivity conferred by its structural components. The bulky diisopropyl groups create significant steric hindrance around the nitrogen atom, which modulates its nucleophilicity and basicity. This steric hindrance makes the silylamine less prone to self-condensation and allows for selective reactions. tandfonline.com
In organic synthesis, silylamines are widely used as silylating agents to protect functional groups such as alcohols, amines, and carboxylic acids. thermofishersci.ingelest.com The trimethylsilyl (B98337) group can be readily introduced onto a substrate and later removed under mild conditions, making it an effective protecting group during multi-step syntheses. rsc.org this compound, with its reactive Si-N bond, can act as a potent silylating reagent.
In organometallic chemistry, this compound serves as a precursor for more complex molecules. It is used in the synthesis of diisopropylamino-disilanes, which are valuable as silicon-producing precursors for electronic and photovoltaic applications. google.comgoogle.com The diisopropylamino group can be transferred to other elements, for example in the synthesis of (silylamino)phosphines, by reacting its lithium derivative with phosphorus chlorides. nih.gov The steric bulk of the diisopropylamino ligand can stabilize reactive centers in organometallic complexes.
Scope and Research Objectives Pertaining to this compound
Current research involving this compound and related compounds is focused on several key objectives. A primary goal is the development of improved and more efficient synthesis processes. google.com This includes optimizing reaction conditions to increase yields and selectivity, thereby minimizing the formation of byproducts and facilitating purification. google.com
A significant area of research is the synthesis of high-purity aminosilanes with reduced levels of impurities, such as chlorides. google.com Such impurities can be detrimental in the fabrication of electronic components, where aminosilanes are used as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. google.comresearchgate.net Therefore, developing processes that deliver materials with extremely low chloride content is a critical objective. google.com
Furthermore, research aims to expand the applications of this compound as a building block in the synthesis of novel organosilicon and organometallic compounds. researchgate.net This includes its use in creating ligands for catalysis and in synthesizing new materials with tailored electronic or physical properties. The exploration of its reactivity in catalytic cycles, such as C-N and C-C bond-forming reactions, remains an active field of investigation. researchgate.netrsc.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17425-88-6 | chemicalbook.comgelest.comguidechem.comalfa-chemistry.comchemicalbook.comalfa-chemistry.comchemspider.com |
| Molecular Formula | C₉H₂₃NSi | gelest.comguidechem.comalfa-chemistry.com |
| Molecular Weight | 173.37 g/mol | gelest.comguidechem.comalfa-chemistry.com |
| Appearance | Clear, colorless to straw-colored liquid | gelest.comalfa-chemistry.com |
| Boiling Point | 157 °C | chemicalbook.comgelest.comalfa-chemistry.com |
| Density | 0.786 g/cm³ | chemicalbook.comgelest.comalfa-chemistry.com |
| Flash Point | 28 °C | chemicalbook.comgelest.comalfa-chemistry.com |
| Refractive Index | 1.4232 | chemicalbook.comgelest.com |
| Solubility | Reacts with water | gelest.com |
Table 2: Illustrative Synthetic Application
| Reaction | Description | Reference(s) |
| Synthesis of Diisopropylamino-pentachlorodisilane | This compound is not directly used, but its parent amine, diisopropylamine (B44863), is reacted with hexachlorodisilane (B81481) to form diisopropylamino-pentachlorodisilane. This intermediate is crucial for producing diisopropylamino-disilane, a precursor for silicon-based materials. The process aims for high selectivity and yield, reducing chloride impurities for electronic applications. | google.comgoogle.com |
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-yl-N-trimethylsilylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQRKBBRMOCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344033 | |
| Record name | Diisopropylaminotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17425-88-6 | |
| Record name | Diisopropylaminotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropyltrimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diisopropylamino Trimethylsilane and Its Derivatives
Established Synthetic Pathways for (Diisopropylamino)trimethylsilane
The general reaction is as follows:
(CH₃)₃SiCl + 2((CH₃)₂CH)₂NH → (CH₃)₃SiN(CH((CH₃)₂)₂ + ((CH₃)₂CH)₂NH₂Cl
The choice of solvent and reaction conditions can influence the yield and purity of the product. The reaction is often performed under anhydrous conditions as this compound and the starting chlorotrimethylsilane (B32843) are sensitive to moisture. gelest.com
Development of Novel Synthetic Routes for this compound Precursors
Research into the synthesis of silylamines is not limited to the final product but also encompasses the development of new and improved methods for preparing the necessary precursors.
Exploration of Precursor Chemistry for Silylation Reagents
The primary precursor for this compound is chlorotrimethylsilane. The synthesis of chlorotrimethylsilane and other silyl (B83357) halides is a mature field, but research continues to find more efficient and selective methods. One common industrial method is the direct process, which involves the reaction of elemental silicon with methyl chloride at high temperatures in the presence of a copper catalyst.
Alternative laboratory-scale preparations of silylating agent precursors include the reaction of tetrachlorosilane (B154696) with organometallic reagents like methyllithium (B1224462) or Grignard reagents. orgsyn.org For instance, reacting tetrachlorosilane with three equivalents of methyllithium can produce trimethylchlorosilane. Careful control of stoichiometry is crucial to avoid the formation of tetraalkylsilanes.
Another area of exploration is the synthesis of silyl triflates, such as trimethylsilyl (B98337) trifluoromethanesulfonate, which are highly reactive silylating agents. researchgate.net These can be prepared from the corresponding chlorosilane by reaction with triflic acid or a salt thereof.
Synthesis of Functionalized Organosilicon Compounds
The synthesis of a broader range of functionalized organosilicon compounds provides access to a wider variety of silylamines with tailored properties. Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for creating functionalized organosilanes. This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum.
For example, the hydrosilylation of an unsaturated amine could potentially lead to a functionalized silylamine in a single step. Research in this area focuses on developing new catalysts that offer higher selectivity and efficiency.
Green Chemistry Approaches in the Synthesis of this compound and Related Silylamines
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of silylamines.
Key areas of investigation include:
Catalytic Routes: The development of catalytic methods for the synthesis of silylamines is a major focus. rsc.org For instance, the dehydrocoupling of amines with silanes, catalyzed by various metal complexes, offers a direct route to silylamines with the only byproduct being hydrogen gas. rsc.org This avoids the formation of stoichiometric amounts of salt byproducts, as seen in the reaction of chlorosilanes with amines.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in greener solvents like ionic liquids or supercritical fluids, can significantly reduce the environmental impact of a synthetic process. Silylation reactions are often carried out neat, especially when the silylating agent itself is a liquid. researchgate.net
One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolation of intermediates can improve efficiency and reduce waste. A one-pot synthesis could involve the in-situ generation of the silylating agent followed by its reaction with the amine.
Recent research has also explored metal-free conditions for related reactions, such as the reductive desulfurization of dithioketals using a combination of chlorotrimethylsilane and sodium iodide, highlighting a move towards milder and more environmentally friendly reagents. researchgate.net
Reactivity and Mechanistic Investigations of Diisopropylamino Trimethylsilane
Fundamental Reaction Pathways Involving the Silicon-Nitrogen Bond in (Diisopropylamino)trimethylsilane
The silicon-nitrogen bond in silylamines like this compound is a key functional group that dictates its reactivity. rsc.org This bond is susceptible to cleavage through various pathways, including hydrolysis and reactions with electrophiles. The facile hydrolytic cleavage of the Si-N bond is often advantageous, allowing for the easy removal of the silyl (B83357) group to yield the free amine upon completion of a reaction. rsc.org
Insertion reactions are another fundamental pathway involving the Si-N bond. For instance, carbon dioxide, carbon disulfide, and carbonyl sulfide (B99878) can insert into the Si-N bond of silylamines. rsc.org The distinct electronic properties of N-silylamines, N-silylimines, and N-silylenamines lead to reactivity that is complementary to their non-silylated counterparts. rsc.org
Transamination reactions, where the amino group of the silylamine is exchanged with another amine, are also a significant reaction pathway. researchgate.net The thermodynamics and kinetics of these reactions have been studied, showing that the equilibrium and reaction rates are influenced by the nature of the amines and the solvent. researchgate.net For example, the reaction of trimethyl(iso-propylamino)silane with aniline (B41778) or pyrrolidine (B122466) is a favorable process for producing trimethyl(anilino)- and trimethyl(pyrrolidino)silane. researchgate.net
Role of this compound as a Sterically Hindered Base and Deprotonating Agent
Due to the bulky diisopropylamino group, this compound and its derivatives can act as sterically hindered, non-nucleophilic bases. This property is crucial in various deprotonation reactions where the base is required to abstract a proton without adding to an electrophilic center.
The behavior of diisopropylamino-based reagents is significantly influenced by aggregation in solution. Lithium diisopropylamide (LDA), a prominent analogue, is known to form aggregates, with the extent of aggregation being solvent-dependent. wikipedia.org In tetrahydrofuran (B95107) (THF), LDA primarily exists as a solvated dimer. wikipedia.orgwpmucdn.com In nonpolar solvents like toluene, it forms a temperature-dependent equilibrium of oligomers, including trimers and tetramers at room temperature. wikipedia.org
These aggregation phenomena have profound effects on the reactivity of the base. For instance, in LDA-mediated enolizations, mixed aggregates can form between LDA and the lithium enolate product, which can influence the reaction rate. acs.org Spectroscopic studies, particularly using 6Li and 15N NMR, have been instrumental in characterizing these aggregates and understanding their role in the reaction mechanism. wpmucdn.comacs.org The stability and reactivity of these mixed aggregates are highly sensitive to the solvent. acs.org
A primary application of sterically hindered diisopropylamino-based reagents like LDA is the deprotonation of carbon acids to form enolates and other anionic intermediates. wikipedia.orgquimicaorganica.org The choice between kinetic and thermodynamic enolate formation can often be controlled by the reaction conditions. The use of a strong, sterically hindered base like LDA at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and less thermodynamically stable product. masterorganicchemistry.com
For example, in the deprotonation of an unsymmetrical ketone, LDA will preferentially abstract a proton from the less sterically hindered α-carbon. masterorganicchemistry.com This regioselectivity is a cornerstone of modern organic synthesis, allowing for precise control over the outcome of subsequent alkylation or aldol (B89426) reactions. The resulting enolates can then react with various electrophiles. masterorganicchemistry.com
The table below summarizes the control of enolate formation:
| Feature | Kinetic Enolate | Thermodynamic Enolate |
| Base | Strong, bulky (e.g., LDA) | Strong, non-bulky (e.g., NaH, NaOR) or equilibrating conditions |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., room temperature) |
| Product | Less substituted enolate | More substituted enolate |
| Control | Rate-controlled | Equilibrium-controlled |
This table provides a general overview of the factors influencing kinetic versus thermodynamic enolate formation.
Mechanistic Elucidation of Reactions Catalyzed or Mediated by this compound
Understanding the detailed mechanisms of reactions involving this compound and its analogues is crucial for optimizing reaction conditions and predicting outcomes. This has been achieved through a combination of spectroscopic, computational, kinetic, and thermodynamic studies.
Spectroscopic techniques are powerful tools for identifying and characterizing the transient intermediates that are often key to understanding reaction mechanisms. nih.govrsc.org For reactions involving diisopropylamino-based reagents, NMR spectroscopy (specifically 6Li and 15N NMR for lithium-containing species) has been invaluable for elucidating the solution structures of aggregates and reaction intermediates. wpmucdn.comacs.org These studies have provided direct evidence for the existence of dimers, mixed dimers, and other aggregates in solution. acs.org
Mass spectrometry is another technique used to detect and characterize reactive intermediates in the gas phase. nih.govrsc.org It offers high sensitivity for low-abundance species. nih.govrsc.org
Computational studies, often at the ab initio or DFT level, complement experimental findings by providing insights into the geometries, energies, and electronic structures of reactants, transition states, and intermediates. nih.govucc.ie For example, theoretical calculations have been used to study the thermal rearrangement reactions of related aminosilanes, identifying different possible reaction pathways and their energetic profiles. nih.gov These computational models can help to rationalize experimental observations and predict the feasibility of different mechanistic pathways.
Kinetic studies provide quantitative information about reaction rates and how they are affected by the concentrations of reactants, catalysts, and the solvent. nih.gov For LDA-mediated reactions, rate studies have revealed that the mechanism can be complex, often involving pre-equilibria of aggregates. wpmucdn.comnih.gov For instance, the rate expression for the lithiation of a hydrazone by LDA was found to be consistent with a mechanism involving the dissociation of the LDA dimer to a reactive monomeric species. wpmucdn.com
The rate of these reactions can also be influenced by additives. For example, the presence of lithium chloride (LiCl) can significantly accelerate some LDA-mediated reactions by forming mixed aggregates with LDA that are more reactive. nih.gov
The following table presents a summary of key mechanistic findings for reactions involving diisopropylamino-based reagents:
| Mechanistic Aspect | Key Findings | Techniques Used |
| Aggregation | Exists as dimers and higher oligomers in solution; forms mixed aggregates. wikipedia.orgwpmucdn.comacs.org | NMR Spectroscopy (6Li, 15N), X-ray Crystallography |
| Reaction Intermediates | Monomeric species are often the reactive species, formed from dissociation of aggregates. wpmucdn.comnih.gov | Kinetic Studies, Spectroscopic Methods (NMR, MS), Computational Modeling |
| Solvent Effects | Significantly influences aggregation state and reactivity of mixed aggregates. wikipedia.orgacs.org | Kinetic Studies, NMR Spectroscopy |
| Catalysis by Additives | LiCl can accelerate reactions by forming more reactive mixed aggregates. nih.gov | Kinetic Studies, NMR Spectroscopy |
This table summarizes significant mechanistic insights into reactions mediated by diisopropylamino-based reagents.
Silicon-Based Radical Reactions Involving Trimethylsilyl (B98337) Moieties and Related Mechanisms
The trimethylsilyl (TMS) moiety, a fundamental component of this compound, plays a significant role in the realm of radical chemistry. While this compound itself is not typically employed as a primary radical initiator, the study of related compounds, particularly those that readily generate silyl radicals, provides deep insight into the potential reactivity of its TMS group. The chemistry is dominated by the generation and subsequent reactions of silicon-centered radicals, which have become powerful tools in modern organic synthesis for forming carbon-silicon and carbon-hydrogen bonds under mild conditions. nih.govnih.gov
Much of the mechanistic understanding of trimethylsilyl radical chemistry is derived from studies of tris(trimethylsilyl)silane, (TMS)₃SiH, a highly efficient radical-based reducing agent and a precursor to the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. nih.govresearchgate.net This silyl radical, along with the simpler trimethylsilyl radical (Me₃Si•), can be generated through several methods, including hydrogen atom abstraction from a hydrosilane by radical initiators like azo compounds (e.g., AIBN) or peroxides, and via the reductive cleavage of robust bonds like Si-Cl in trimethylsilyl chloride. nih.govwikipedia.org
Once generated, silyl radicals exhibit characteristic reactivity patterns. A primary application is in the radical-based hydrosilylation of unsaturated carbon-carbon bonds. nih.govacs.org In this process, the silyl radical adds to an alkene or alkyne, typically in an anti-Markovnikov fashion, to form a carbon-centered radical intermediate. nih.govresearchgate.net This intermediate then abstracts a hydrogen atom from a silane (B1218182) molecule to yield the hydrosilylated product and regenerate the silyl radical, thus propagating a chain reaction. nih.gov
Another key area is the use of silyl radicals in reductive chain reactions for the removal of functional groups, such as halogens or chalcogens. nih.govresearchgate.net The mechanism involves the silyl radical abstracting an atom or group from the substrate to generate a carbon-centered radical, which is subsequently quenched by hydrogen atom transfer from the silane reagent. researchgate.net The efficiency of these reactions is often attributed to the thermodynamic properties of the bonds being formed and broken, particularly the relatively weak Si-H bond in donor molecules like (TMS)₃SiH compared to the stronger Si-Halogen or Si-S bonds that are formed. nih.gov
More complex transformations are possible through radical cascade reactions. rsc.org In these sequences, a silyl radical can trigger a series of events, such as addition to a π-system followed by intramolecular cyclizations or ipso-substitutions, leading to the rapid construction of complex molecular architectures. rsc.orgorganic-chemistry.org For instance, a silyl radical can add to a thiocarbonyl group, initiating a cascade of cyclization and intramolecular substitution that ultimately ejects a sulfur-centered radical. nih.govorganic-chemistry.org
Mechanistic investigations have provided detailed kinetic data for these processes. For example, the rate at which silyl radicals are generated can be quantified, as can their subsequent reaction rates with various substrates. The interaction of silanes with ketone triplet states, a method for generating silyl radicals, has been studied kinetically, highlighting the enhanced reactivity of (TMS)₃SiH compared to other silanes like triethylsilane (Et₃SiH). nih.gov This difference is largely due to the lower Si-H bond dissociation enthalpy in (TMS)₃SiH. nih.gov
| Reagent | Rate Constant (k, M⁻¹ s⁻¹) | Bond Dissociation Enthalpy (Si-H, kJ mol⁻¹) |
| (TMS)₃SiH | ~1 x 10⁸ | 353.5 |
| Et₃SiH | ~1 x 10⁷ | 398 |
| Table 1: Comparative kinetic data for hydrogen abstraction from silanes by the benzophenone (B1666685) triplet state. The significantly lower bond dissociation enthalpy of the Si-H bond in tris(trimethylsilyl)silane, (TMS)₃SiH, correlates with a rate constant approximately ten times higher than that for triethylsilane, Et₃SiH, illustrating its superior performance as a hydrogen donor in radical reactions. nih.gov |
The reactivity of the silyl radical itself in addition reactions has also been quantified. The rate constants for the addition of the (TMS)₃Si• radical to various alkenes demonstrate the influence of the alkene's electronic properties on the reaction speed.
| Alkene | Rate Constant (k, M⁻¹ s⁻¹) |
| Acrylonitrile | 1.8 x 10⁹ |
| Styrene | 9.0 x 10⁸ |
| 1-Hexene | 1.1 x 10⁸ |
| Table 2: Rate constants for the addition of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, to various alkenes at ambient temperature. The data show a strong dependence on the substituent of the alkene, with electron-withdrawing groups (like in acrylonitrile) significantly accelerating the addition reaction. researchgate.net |
These mechanistic and quantitative studies underscore the utility of silicon-based radicals derived from trimethylsilyl-containing precursors. They enable a wide range of synthetic transformations, from simple reductions and hydrosilylations to intricate radical cascades, all proceeding through well-defined radical chain mechanisms. nih.govresearchgate.net
Applications of Diisopropylamino Trimethylsilane in Organic and Organometallic Synthesis
Employment as a Protecting Group Strategy for Reactive Hydrogens
The introduction of a silyl (B83357) group is a cornerstone of modern synthetic chemistry, serving to temporarily mask reactive functional groups. organic-chemistry.org Silyl ethers, for instance, are widely used to protect alcohols. (Diisopropylamino)trimethylsilane serves as an effective reagent for the formation of trimethylsilyl (B98337) (TMS) ethers, amides, and thioethers, protecting the corresponding alcohols, amines, and thiols. The reaction proceeds by the substitution of an active hydrogen on a heteroatom with the TMS group, releasing the innocuous diisopropylamine (B44863) as the sole by-product. mdpi.com
This compound provides a powerful method for the protection of protic functional groups such as alcohols, amines, thiols, and carboxylic acids. The silylation of these groups transforms them into less reactive derivatives, allowing other parts of the-molecule to undergo chemical modification without interference. organic-chemistry.orgmdpi.com The steric bulk of the diisopropylamino moiety can influence the selectivity of the silylation process, sometimes allowing for differentiation between primary, secondary, and tertiary alcohols. nih.gov
The general scheme for the silylation of various functional groups involves the reaction of the substrate with this compound, often under neutral and mild conditions. The resulting trimethylsilyl derivatives exhibit different stabilities, which can be exploited in complex synthetic sequences. For example, trimethylsilyl ethers are readily cleaved under acidic conditions or with fluoride (B91410) ion sources.
Table 1: Silylation of Various Functional Groups
| Functional Group | Substrate Example | Product | Typical Conditions |
|---|---|---|---|
| Primary Alcohol | R-CH₂-OH | R-CH₂-O-TMS | Neat or in aprotic solvent (e.g., CH₂Cl₂, THF) |
| Amine | R-NH₂ | R-NH-TMS | Aprotic solvent, may require heating |
| Thiol | R-SH | R-S-TMS | Aprotic solvent |
This table represents the general reactivity. Specific conditions and yields vary based on the substrate.
Research has demonstrated the high chemoselectivity of silylation reactions. For instance, various catalytic systems have been developed to enhance the efficiency and selectivity of the silylation of alcohols and phenols, highlighting the importance of this transformation in organic synthesis. researchgate.net While many silylating agents exist, aminosilanes like this compound are advantageous due to the mild reaction conditions and the volatility of the amine by-product.
In the synthesis of complex molecules, such as natural products or pharmaceuticals, multiple protecting groups are often required. numberanalytics.comjocpr.com An orthogonal protecting group strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. jocpr.com This allows for the sequential unmasking of functional groups, which is critical for building intricate molecular frameworks.
The trimethylsilyl (TMS) group, installed by this compound, plays a key role in such strategies as a labile protecting group. It is sensitive to acidic conditions and fluoride ions, which allows for its selective removal in the presence of more robust protecting groups like tert-butyldimethylsilyl (TBDMS) ethers, benzyl (B1604629) (Bn) ethers, or various ester and carbamate (B1207046) groups. jocpr.com
Table 2: Orthogonality of the TMS Group with Other Common Protecting Groups
| Protecting Group (PG) | Typical Cleavage Conditions for PG | Stability of TMS Group | Orthogonal Pair? |
|---|---|---|---|
| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable | Yes |
| Acetate (Ac) | Base (e.g., K₂CO₃, MeOH) | Generally stable (can be cleaved) | Often, with care |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Cleaved | No |
The successful synthesis of complex natural products frequently relies on the careful orchestration of orthogonal protection and deprotection steps. numberanalytics.com For example, the selective deprotection of a silyl ether using a fluoride source while other groups remain intact is a common and powerful tactic in multi-step synthesis. numberanalytics.com The TMS group's unique lability makes it an essential tool for chemists, enabling precise control over the synthetic route.
Contributions to Carbon-Carbon Bond Forming Reactions
While primarily a silylating agent for protection, this compound is instrumental in facilitating key carbon-carbon bond-forming reactions. Its primary role is to generate reactive silyl intermediates, such as silyl enol ethers and allylsilanes, which are pivotal nucleophiles in a variety of important transformations.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. These reactions often employ soft enolates as nucleophiles. Silyl enol ethers, which are readily prepared from ketones or aldehydes, serve as excellent precursors to these soft enolates. nih.gov
This compound, in conjunction with a base, can be used to convert a ketone into its corresponding trimethylsilyl enol ether. wikipedia.org These intermediates are generally more stable and easier to handle than their lithium enolate counterparts. In the presence of a suitable palladium catalyst and ligand, the silyl enol ether can then undergo allylic substitution with an electrophile, such as an allylic carbonate or ester, to form a new carbon-carbon bond at the α-position of the original carbonyl. nih.govscripps.edu
The process can be summarized as follows:
Silyl Enol Ether Formation: A ketone is treated with this compound and a base (or a pre-formed lithium enolate is trapped) to yield a trimethylsilyl enol ether. wikipedia.org
Allylic Substitution: The isolated silyl enol ether is then used as a nucleophile in a palladium-catalyzed reaction with an allylic electrophile.
This two-step sequence highlights the enabling role of the silylating agent in one of modern organic chemistry's most important C-C bond-forming reactions.
The Michael or 1,4-conjugate addition is a fundamental reaction for carbon-carbon bond formation. This reaction involves the addition of a soft nucleophile to an α,β-unsaturated carbonyl compound. Silyl enol ethers, generated using reagents like this compound, can act as effective soft nucleophiles in Mukaiyama-Michael reactions. core.ac.uk
Similarly, allylsilanes can participate in 1,4-addition reactions with α,β-enones, a transformation known as the Hosomi-Sakurai reaction. organic-chemistry.org this compound can be used to prepare the necessary allylsilane from an allyl alcohol precursor, which is then activated by a Lewis acid to add to the enone. This indium-catalyzed approach provides a mild and efficient alternative to traditional methods. organic-chemistry.org
Furthermore, catalytic enantioselective 1,6-conjugate additions to acyclic dienoates have been developed, expanding the scope of these reactions. chemicalbook.com The silyl-containing reagents used in these transformations are often prepared through silylation reactions where silylamines can be employed.
The addition of an allyl group to a carbonyl compound is a powerful method for constructing homoallylic alcohols, which are versatile synthetic intermediates. Controlling the stereochemistry of this addition is a significant goal in organic synthesis. Allylsilanes are key reagents in these transformations, often activated by a Lewis acid. arkat-usa.orgrsc.org
The synthesis of the requisite allylsilane can be achieved through various methods, including the silylation of an allylic alcohol. organic-chemistry.orgresearchgate.net this compound provides a means to convert an allyl alcohol into its corresponding trimethylsilyl ether, which can then be transformed into the reactive allylsilane.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diisopropylamine |
| Trimethylsilyl ether |
| Trimethylsilyl (TMS) |
| tert-Butyldimethylsilyl (TBDMS) |
| Benzyl (Bn) |
| Acetate (Ac) |
| tert-Butoxycarbonyl (Boc) |
| Silyl enol ether |
| Allylsilane |
| Homoallylic alcohol |
| α-(trimethylsilyl)allyl acetate |
| Trimethylchlorosilane |
| N,O-Bis(trimethylsilyl)acetamide (BSA) |
Cross-Coupling Reactions Involving Silylated Intermediates
Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Stille, and Hiyama couplings, typically involve an organometallic coupling partner and an organic halide or triflate. The use of organosilicon compounds as coupling partners has gained prominence due to their stability, low toxicity, and the straightforward separation of silicon-containing byproducts.
In this context, silylated intermediates play a crucial role. While a wide array of organosilanes, including aryltrialkoxysilanes and silanols, are employed in these transformations, the use of silylamines is also documented. For instance, N-silylamines can serve as effective surrogates for volatile free amines in palladium-catalyzed C-N cross-coupling reactions, a strategy that can mitigate side reactions. rsc.org The general mechanism for silicon-based cross-coupling often involves the transmetalation of a silyl group to a palladium(II) center. This step can be facilitated by an activator, such as a fluoride source, which forms a hypervalent siliconate species that is more reactive.
While the principle of using silylated intermediates is well-established, specific documented examples detailing the application of this compound as a direct participant or precursor in major cross-coupling reactions like Suzuki or Hiyama are not prominent in surveyed literature. However, the reactivity of the Si-N bond allows it to act as a silylating agent, potentially forming other reactive silylated intermediates in situ. The broader class of silylating agents is integral to preparing substrates for these powerful bond-forming reactions. gelest.comrsc.org
Utilization in Stereoselective and Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis. Silylating agents can be employed as reagents or protecting groups in strategies designed to achieve high levels of stereocontrol.
Diastereoselective Synthesis of Vicinal Diols
Vicinal diols (1,2-diols) are a common structural motif in natural products and are valuable chiral building blocks. One effective strategy for their diastereoselective synthesis involves the use of α-silyl ketones as key intermediates. This method provides excellent control over the relative stereochemistry of the two adjacent hydroxyl groups.
A general approach involves the conversion of a ketone into a chiral hydrazone, such as a SAMP or RAMP hydrazone. This intermediate is then silylated. While various silylating agents can be used, a notable example employs (isopropyloxy)dimethylsilyl chloride. documentsdelivered.com Subsequent ozonolysis of the silylated hydrazone yields an α-silyl ketone with high enantiomeric purity. The crucial step is the diastereoselective reduction of the carbonyl group of the α-silyl ketone, often with a bulky reducing agent like L-Selectride. This is followed by oxidative cleavage of the carbon-silicon bond (Tamao-Fleming oxidation) to furnish the vicinal diol with high diastereoselectivity. documentsdelivered.com
Although this established methodology highlights the importance of silylating agents in achieving diastereoselectivity, specific research detailing the use of this compound for this silylation step is not widely documented. The principle, however, demonstrates a key role for silyl groups in directing the stereochemical outcome of subsequent reactions.
Table 1: Example of Diastereoselective Vicinal Diol Synthesis via an α-Silyl Ketone Note: This example uses (isopropyloxy)dimethylsilyl chloride to illustrate the methodology.
| Starting Ketone | Chiral Auxiliary | Silylating Agent | Reduction Diastereoselectivity (de) | Final Diol Enantiomeric Excess (ee) | Reference |
| Cyclohexanone | SAMP | (Isopropyloxy)dimethylsilyl chloride | ≥98% | ≥96% | documentsdelivered.com |
| Propiophenone | SAMP | (Isopropyloxy)dimethylsilyl chloride | ≥98% | ≥96% | documentsdelivered.com |
Enantioselective Transformations Mediated by Silylamines
Silylamines can participate in enantioselective transformations, typically as silylating agents in reactions where chirality is controlled by a chiral catalyst or auxiliary. Since this compound is itself achiral, its role is to introduce a trimethylsilyl group into a substrate under conditions that allow for stereochemical differentiation.
For example, the enantioselective synthesis of propargylsilanes and allenylsilanes can be achieved through the iridium-catalyzed C-H silylation of alkynes. nih.gov In these reactions, a chiral phosphoramidite (B1245037) ligand on the iridium catalyst controls the enantioselectivity, while a silylating agent (such as a silyl triflate) provides the silyl group. The choice of silylating agent is critical for the reaction's success. nih.gov While silyl triflates or silyl chlorides are commonly cited, the fundamental step involves the transfer of a silyl group to a substrate in an enantioselective manner, a role that silylamines could potentially fulfill under appropriate catalytic conditions. However, specific examples demonstrating the use of this compound in such prominent enantioselective transformations are not extensively reported in the chemical literature.
Synthesis of Optically Active Heterocyclic Compounds (e.g., Pyrazolines)
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of optically active pyrazolines is an important goal in medicinal chemistry. Common synthetic routes to pyrazolines involve the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives or via 1,3-dipolar cycloaddition reactions. nih.govorganic-chemistry.org
Achieving enantioselectivity in these syntheses often requires the use of chiral catalysts or starting materials. While silylating agents are used extensively in organic synthesis for protection or to form reactive intermediates like silyl enol ethers, their direct role in the asymmetric synthesis of pyrazolines is not a commonly cited strategy. nih.gov There are methods for synthesizing other chiral heterocycles that rely on silyl reagents, but a well-documented procedure for preparing optically active pyrazolines that specifically utilizes this compound could not be found in the surveyed literature.
Role in Functional Group Transformations
Reduction Reactions Mediated by Trimethylsilyl Hydride Systems
Silyl hydrides are valuable reagents for reduction reactions in organic synthesis, often serving as less toxic alternatives to organotin hydrides like tributyltin hydride. organic-chemistry.org Tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH) is a particularly effective radical-based reducing agent. organic-chemistry.orgnih.gov The mechanism of these reductions typically involves the generation of a silyl radical, which abstracts an atom or group from the substrate to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of the silyl hydride to propagate the radical chain. nih.gov
This compound is a silylamine, not a silyl hydride, and therefore cannot function directly as a hydrogen-atom donor in these reduction systems. Its potential role would be as a precursor for generating a reactive silyl species or as a basic additive. However, the literature on common silyl hydride-mediated reductions does not frequently mention the use of silylamines for these purposes. The generation of active reducing agents like trimethylsilane (B1584522) typically proceeds through other routes, and its reactions are often catalyzed by transition metals or promoted by photolysis. rsc.org
Generation of Reactive Intermediates for Organic Synthesis (e.g., Difluorocarbene)
The generation of difluorocarbene (:CF₂) for organic synthesis is a well-established field, employing various precursors that release this reactive intermediate under specific conditions. Common precursors include (Trifluoromethyl)trimethylsilane (the Ruppert-Prakash reagent) and trimethylsilyl difluoro(fluorosulfonyl)acetate (TFDA). The release of difluorocarbene from these reagents is typically initiated by a nucleophile or a base.
While direct studies detailing the use of this compound for difluorocarbene generation are not readily found in the literature, its role can be hypothesized based on the general function of silylamines. Silylamines can act as non-nucleophilic bases. In the context of difluorocarbene generation, a strong, non-nucleophilic base is sometimes required to deprotonate a precursor without reacting with the generated carbene. The bulky diisopropylamino group on the silicon atom in this compound suggests it would function as such a base. For instance, related lithium amide bases like lithium diisopropylamide (LDA) are used to generate carbenes from haloforms. However, there is no specific evidence in the provided search results to confirm that this compound is a preferred or documented reagent for this particular transformation.
Formation of Thioesters and Related Sulfur-Containing Compounds
The synthesis of thioesters, which are important intermediates in organic and biological chemistry, typically involves the coupling of a carboxylic acid derivative with a thiol. One common method is the activation of a carboxylic acid, which can then react with a thiol or thiolate.
Silylamines can be used to activate carboxylic acids by forming a silyl ester intermediate, which is more reactive towards nucleophilic attack. The reaction of a carboxylic acid with a silylamine like this compound would produce a trimethylsilyl ester and diisopropylamine. This in-situ generated silyl ester could then react with a thiol to form the desired thioester. This pathway is analogous to other silylating agents used in esterification and amidation reactions.
Furthermore, a related yttrium catalyst bearing bis(trimethylsilyl)amide ligands, Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃, has been shown to catalyze the direct thioesterification of aldehydes with thiols. organic-chemistry.org This indicates that metal complexes with silylamide ligands can be effective in promoting C-S bond formation. While this does not directly involve this compound as a reagent, it supports the general utility of the Si-N moiety in facilitating reactions that form sulfur-containing compounds. However, specific protocols and research findings detailing the use of this compound for the synthesis of thioesters or other sulfur compounds are not available in the searched literature.
Applications in Organometallic Chemistry and Catalysis
Ligand Design and Complexation with Transition Metals
The diisopropylaminosilyl group [(i-Pr)₂N]SiMe₂- could, in principle, serve as a ligand for transition metals. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The steric bulk of the two isopropyl groups would be a significant feature of such a ligand, potentially influencing the coordination number, geometry, and reactivity of the resulting metal complex. Bulky ligands are often used to stabilize reactive, low-coordinate metal centers or to control selectivity in catalytic reactions.
Despite these potential attributes, a review of the available literature does not yield specific examples of transition metal complexes where this compound or the diisopropylaminosilyl group acts as a primary ligand. Research in organometallic chemistry is rich with examples of other silyl ligands, but the diisopropylamino variant appears to be underexplored or not widely reported in this context.
Catalysis in Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful reaction for the synthesis of organosilicon compounds and is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and ruthenium. The electronic and steric properties of the ligands on the metal center are crucial for the catalyst's activity and selectivity.
There is no documented evidence in the searched literature of this compound being used either as a catalyst itself or as a ligand in a catalytically active complex for hydrosilylation reactions. The field is dominated by other classes of ligands such as phosphines, carbenes, and cyclopentadienyl (B1206354) derivatives. While aminosilanes can be involved in catalyst preparation or as surface modifiers on heterogeneous catalysts, a direct catalytic role for this specific compound in homogeneous hydrosilylation is not supported by the available research. acs.orgnih.gov
Advanced Applications and Emerging Research Frontiers of Diisopropylamino Trimethylsilane
Role in Polymer Chemistry and Controlled Polymerization Techniques
The application of organosilicon compounds in polymer science is extensive, ranging from acting as precursors to enabling precise control over polymerization reactions. While direct studies on (Diisopropylamino)trimethylsilane's role are specific, its chemical nature as a silylamine allows for informed extrapolation of its functions in controlled polymerization and the synthesis of novel polymeric materials.
Atom Transfer Radical Polymerization (ATRP) and Silylamine Interactions
Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and low dispersity. cmu.edu The success of ATRP relies on a delicate equilibrium between active and dormant species, often mediated by a transition metal catalyst complexed with ligands. nih.gov Amines, particularly multidentate amines, are crucial in this process, primarily serving as ligands for the copper catalyst, which influences the catalyst's solubility and redox potential. nih.govmdpi.com
Tertiary amines can also function as reducing agents in certain ATRP variations, such as Activators Generated by Electron Transfer (AGET) ATRP, which allows for polymerization in the presence of limited amounts of air. nih.gov These amines reduce the higher oxidation state catalyst (e.g., Cu(II)) to the active lower oxidation state (e.g., Cu(I)), thereby regenerating the activator and allowing the polymerization to proceed. researchgate.net Research has shown that various tertiary amines can facilitate ATRP in the dark by acting as electron donors, generating the necessary Cu(I) activators. nih.gov
While this compound is not a conventional ligand or reducing agent in published ATRP systems, its tertiary amine nature suggests a potential, albeit unexploited, role. The bulky diisopropyl groups could sterically hinder effective coordination with the metal center, a critical aspect for ligand performance. However, its basicity could allow it to participate in acid-base chemistry within the polymerization system or act as a reducing agent under specific conditions. The silylamine bond (Si-N) is susceptible to cleavage, a reactivity that distinguishes it from typical amine ligands used in ATRP.
Synthesis of Functionalized Polymeric Materials
The creation of functionalized polymers—polymers with specific reactive groups—is a cornerstone of modern materials science, enabling applications from drug delivery to advanced coatings. rsc.orgnih.gov ATRP is a key technique for this purpose, as it is tolerant of a wide variety of functional groups on the monomer. cmu.edu Furthermore, the initiator used in ATRP determines the polymer's end-groups, providing a direct route to terminal functionalization. cmu.eduresearchgate.net
This compound's primary role in this context is as a silylating agent. Silylamines are widely used to introduce a trimethylsilyl (B98337) (TMS) group onto other molecules, typically to protect a reactive functional group, such as a hydroxyl (-OH) or a primary/secondary amine (-NHR). This protection strategy is critical when a monomer containing a reactive group needs to be polymerized without interference from that group.
The general process would involve:
Protection: The monomer's functional group reacts with this compound. The TMS group attaches to the functional group, and the diisopropylamine (B44863) acts as a leaving group.
Polymerization: The now-protected monomer is polymerized using a suitable technique like ATRP.
Deprotection: The resulting polymer is treated with a reagent (often a fluoride (B91410) source or acid) to remove the TMS protecting group, revealing the original functional group on the polymer chain.
This methodology allows for the synthesis of polymers with functionalities that would otherwise be incompatible with the polymerization conditions. The use of silylamines like this compound is advantageous due to the ease of the silylation reaction and the relatively mild conditions required for deprotection.
Applications in Materials Science
Organosilanes are fundamental precursors for advanced inorganic materials and for modifying the surface properties of various substrates. The dual functionality of this compound—a reactive amine leaving group and a silicon source—makes it a candidate for specialized applications in this field.
Precursors for Advanced Inorganic Materials and Deposition Processes
High-purity silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), are essential in the microelectronics industry for applications like insulators, diffusion barriers, and passivation layers. gelest.comucc.ie These films are often deposited using techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), which rely on volatile chemical precursors that decompose on a heated substrate. gelest.comazonano.comresearchgate.net
Aminosilanes are increasingly favored as precursors for silicon nitride deposition because they provide both silicon and nitrogen in a single molecule, potentially reducing impurities like carbon and chlorine that can arise from other precursors. ucc.iegoogle.com For instance, di-isopropylaminosilane has been investigated for the low-temperature ALD of SiO₂ films, where it reacts with ozone. researchgate.net The reaction between the aminosilane (B1250345) and the surface hydroxyl groups is a key step in the deposition process. researchgate.net Similarly, various organoaminosilanes are used in plasma-enhanced ALD (PEALD) processes to create conformal silicon nitride films. google.com
This compound fits the profile of a suitable precursor for these processes. Its volatility, a prerequisite for CVD/ALD precursors, allows it to be transported in the gas phase to the substrate. gelest.com Upon reaction, the trimethylsilyl group can provide the silicon source, while the diisopropylamino group can either be incorporated as a nitrogen source (for silicon nitride or carbonitride) or act as a leaving group. The properties of the resulting film can be tuned by adjusting deposition parameters like temperature, pressure, and co-reactants.
Table 1: Comparison of Deposition Techniques for Silicon-Based Films
| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |
| Mechanism | Continuous flow of precursors leads to simultaneous reaction and deposition on the substrate. gelest.com | Sequential, self-limiting surface reactions of alternating precursor pulses. azonano.comfiveable.me |
| Film Conformality | Can be challenging on complex, high-aspect-ratio structures. fiveable.me | Excellent conformality due to the layer-by-layer growth mechanism. azonano.comfiveable.me |
| Thickness Control | Less precise, controlled by time, temperature, and flow rate. | Atomic-level precision, controlled by the number of cycles. fiveable.me |
| Deposition Rate | Generally higher than ALD. gelest.com | Typically lower than CVD. |
| Typical Precursors | Silane (B1218182) (SiH₄), Dichlorosilane (SiH₂Cl₂), Organosilanes. researchgate.net | Trimethylaluminum (TMA), Organosilanes, Metal Amides. researchgate.netepo.org |
Surface Modification and Coating Technologies Employing Organosilanes
The surface properties of a material—such as its hydrophobicity, biocompatibility, and adhesion—can be dramatically altered by applying a thin molecular coating. Organosilanes are the most common class of molecules used for this purpose, particularly on materials rich in surface hydroxyl (-OH) groups, such as silica (B1680970), glass, and many metal oxides. ajol.inforesearchgate.net
The modification process involves the reaction of the organosilane with the surface. For this compound, the reaction with a hydroxylated surface would typically proceed via the cleavage of the Si-N bond. The trimethylsilyl group forms a stable covalent bond with the surface oxygen (Si-O-Surface), while diisopropylamine is released as a byproduct. This process effectively grafts a layer of trimethylsilyl groups onto the material.
This type of modification leads to a significant change in surface energy, transforming a hydrophilic (water-attracting) surface into a hydrophobic (water-repelling) one. This is because the surface, originally covered with polar -OH groups, becomes coated with nonpolar methyl (-CH₃) groups from the trimethylsilyl moiety. Such hydrophobic coatings are critical for a range of applications, including:
Preventing non-specific protein adsorption on biomedical devices and microfluidic chips. nih.gov
Creating water-repellent and self-cleaning surfaces.
Improving the dispersion of nanoparticles in nonpolar polymer matrices. ajol.info
Contributions to Medicinal and Pharmaceutical Chemistry Research
In drug discovery and pharmaceutical synthesis, the precise construction of complex organic molecules is paramount. researchgate.net Protecting groups are an indispensable tool in this field, allowing chemists to temporarily block a reactive functional group on a molecule while transformations are carried out elsewhere.
While direct citations for the use of this compound in pharmaceutical research are not prominent in the reviewed literature, its function as a silylating agent gives it a clear potential role. Silylamines are a class of reagents commonly used to introduce silyl (B83357) protecting groups, such as the trimethylsilyl (TMS) group. The TMS group is frequently used to protect alcohols, phenols, amines, and carboxylic acids due to its ease of installation and removal under specific, often mild, conditions.
The hypothetical application of this compound in a pharmaceutical synthesis would involve its reaction with a drug intermediate containing a hydroxyl or amine group. The resulting TMS-protected intermediate could then undergo further reactions without interference from the protected group. Once the desired molecular framework is assembled, the TMS group would be cleaved to reveal the original functional group in the final active pharmaceutical ingredient (API). The choice of this compound over other silylating agents would depend on factors like reactivity, byproducts, and reaction conditions. Its role would be that of a crucial, albeit transient, component in a multi-step synthesis.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The synthesis of complex pharmaceutical molecules often requires the temporary protection of reactive functional groups to prevent unwanted side reactions. jocpr.comresearchgate.net Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of introduction, stability under various reaction conditions, and facile removal. highfine.com this compound serves as an effective silylating agent, converting sensitive hydroxyl and amine groups into their corresponding trimethylsilyl ethers and N-trimethylsilyl derivatives. This protection strategy is crucial in the multi-step synthesis of various active pharmaceutical ingredients (APIs). gasesgrit.com
In the synthesis of potent analgesics like fentanyl and its analogues, protecting group chemistry is essential. chemrxiv.org For instance, the synthesis of fentanyl-related compounds often involves intermediates with reactive hydroxyl or amino groups that need to be masked while other parts of the molecule are being modified. chemrxiv.orgagroipm.cn While specific examples in publicly available literature are scarce, the general principles of organic synthesis strongly suggest the utility of silylating agents like this compound in these pathways to improve yields and reduce byproducts. youtube.com The synthesis of optically active tertiary alcohols, which are important chiral building blocks for various drugs and natural products, can also be facilitated by the use of silylating agents to protect hydroxyl groups during key transformations. researchgate.net
The table below illustrates the types of functional groups that can be protected using silylating agents like this compound in pharmaceutical synthesis.
| Functional Group | Protected Form |
| Primary Alcohol (-OH) | Trimethylsilyl Ether (-OSi(CH3)3) |
| Secondary Alcohol (-OH) | Trimethylsilyl Ether (-OSi(CH3)3) |
| Phenol (Ar-OH) | Trimethylsilyl Ether (-OSi(CH3)3) |
| Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COOSi(CH3)3) |
| Primary Amine (-NH2) | N-Trimethylsilyl Amine (-NHSi(CH3)3) |
| Secondary Amine (-NHR) | N-Trimethylsilyl Amine (-NRSi(CH3)3) |
Development of Drug Delivery Systems Utilizing Silylated Polymers
Polymers play a crucial role in modern drug delivery systems, enabling controlled and targeted release of therapeutic agents. nih.govsigmaaldrich.com Silylated polymers, which are polymers modified to contain silicon-based functional groups, are of particular interest in this field. wikipedia.orgrsc.org These polymers can be designed to have specific properties, such as hydrophobicity, biodegradability, and stimuli-responsiveness, which are desirable for drug delivery applications. mdpi.com
This compound can be employed in the synthesis and modification of polymers for drug delivery. Aminosilanes are known to be effective for the functionalization of polymers. mdpi.com The diisopropylamino group can act as a leaving group in reactions with polymers containing suitable functional groups (e.g., hydroxyl or carboxylic acid groups), leading to the covalent attachment of the trimethylsilyl group to the polymer backbone. This silylation can alter the physicochemical properties of the polymer, such as its solubility and interaction with drug molecules, thereby influencing the drug loading capacity and release kinetics. nih.govnih.gov
Silyl-modified polymers (SMPs) are a class of materials that often consist of a polyether backbone terminated with reactive silyl groups. wikipedia.org The synthesis of these polymers can involve aminosilane precursors. jfda-online.com While the curing of these polymers typically involves the hydrolysis and condensation of alkoxysilyl groups, the introduction of silyl moieties can be achieved using various silylation strategies where aminosilanes can play a role. wikipedia.orgresearchgate.net The resulting silylated polymers can be formulated into various drug delivery vehicles, such as nanoparticles, hydrogels, and micelles, to encapsulate and deliver a wide range of therapeutic agents. nih.gov
The following table summarizes the potential roles of this compound in the development of silylated polymers for drug delivery.
| Application Area | Role of this compound |
| Polymer Functionalization | Introduces trimethylsilyl groups onto the polymer backbone |
| Surface Modification of Nanocarriers | Modifies the surface properties of nanoparticles for enhanced drug loading and stability |
| Synthesis of Silyl-Modified Polymers | Acts as a silylating agent in the preparation of SMPs |
| Control of Drug Release | Influences the drug-polymer interactions and release profile |
Role as Derivatization Agents in Analytical Chemistry for Complex Mixture Analysis (e.g., GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds in complex mixtures. researchgate.netnih.gov However, many biologically and pharmaceutically important molecules, such as drugs, metabolites, and neurotransmitters, are non-volatile due to the presence of polar functional groups like hydroxyl, carboxyl, and amino groups. jfda-online.comresearchgate.net Chemical derivatization is a crucial step to increase the volatility and thermal stability of these compounds, making them amenable to GC-MS analysis. jfda-online.comresearchgate.net
Silylation is one of the most common derivatization techniques, where active hydrogens in polar functional groups are replaced by a trimethylsilyl (TMS) group. taylorandfrancis.com This process reduces the polarity and increases the volatility of the analytes. nih.gov this compound is a potent silylating agent for this purpose. The reaction is typically fast and produces volatile derivatives. While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used, aminosilanes like this compound offer an alternative for the derivatization of a wide range of compounds. researchgate.netnih.gov
In forensic analysis, GC-MS is a standard method for the detection of drugs of abuse in biological samples. jfda-online.comresearchgate.net Derivatization is often necessary to detect and accurately quantify these substances. jfda-online.comnih.gov The trimethylsilylation of drugs such as benzodiazepines, opioids, and amphetamines improves their chromatographic behavior and provides characteristic mass spectra for unambiguous identification. nih.gov The analysis of complex biological matrices, such as urine and plasma, for metabolite profiling also heavily relies on derivatization to analyze a broad spectrum of metabolites simultaneously. nih.gov
The table below shows a comparison of common silylating agents used in GC-MS analysis.
| Silylating Agent | Abbreviation | Leaving Group | Volatility of Byproduct |
| This compound | - | Diisopropylamine | High |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-methylacetamide | Moderate |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | High |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | High |
| N-Trimethylsilylimidazole | TMSI | Imidazole | Moderate |
Green Chemistry Initiatives and Sustainable Processes Involving this compound
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles of green chemistry include atom economy, the use of catalysts, and the design of energy-efficient processes. acs.orgyoutube.com
Environmentally Benign Synthetic Methodologies
Furthermore, the use of catalytic methods is a cornerstone of green chemistry. youtube.comnih.gov While this compound is primarily a stoichiometric reagent, its use can be part of a broader catalytic cycle in certain applications. More importantly, it can replace more hazardous reagents or reaction conditions, contributing to a more environmentally benign process. kit.edu For example, using silyl protection can avoid the need for harsh acidic or basic conditions that might be required for other protecting groups, thus reducing waste and energy consumption. highfine.com
Reactions in Aqueous or Other Non-Conventional Media
A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally friendly solvents, such as water, ionic liquids, or supercritical fluids. rsc.org The use of this compound in aqueous media presents challenges due to its reactivity with water, leading to hydrolysis and the formation of trimethylsilanol (B90980) and diisopropylamine. researchgate.netresearchgate.net This hydrolysis can be rapid and may lead to the formation of siloxane oligomers. scispace.com
However, recent research has explored the controlled hydrolysis of aminosilanes in aqueous solutions for various applications. researchgate.net The ability of aminosilanes to react in aqueous environments, albeit with careful control of conditions, opens up possibilities for developing greener synthetic processes. researchgate.net For example, the synthesis of silica nanoparticles in aqueous media often involves the hydrolysis and condensation of silicon precursors, and understanding the behavior of aminosilanes in water is crucial for controlling particle size and morphology. nih.gov While direct use of this compound in bulk water for synthesis might be limited, its application in biphasic systems, emulsions, or with co-solvents could offer a more sustainable alternative to purely organic solvent-based reactions. scispace.com The development of robust catalysts that can operate in aqueous or other non-conventional media could further expand the green applications of silylating agents like this compound.
Computational and Theoretical Studies on Diisopropylamino Trimethylsilane
Density Functional Theory (DFT) Calculations on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and energetics of molecules. nih.govnumberanalytics.com It allows for the detailed exploration of reaction pathways, providing a quantitative understanding of the mechanisms involved in transformations of (Diisopropylamino)trimethylsilane.
DFT calculations are crucial for mapping the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. numberanalytics.com The energy difference between the reactants and the transition state determines the activation energy, a key predictor of reaction rate. For silylation reactions involving this compound, DFT can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates.
Researchers utilize DFT to model how this compound interacts with various substrates, such as alcohols or amines. By calculating the energy barriers for different potential reaction sites on a complex molecule, DFT can predict the regioselectivity of the silylation. Furthermore, these calculations can reveal the role of catalysts in these reactions by modeling their interaction with the silylamine and the substrate, showing how they lower the activation energy and accelerate the transformation. mdpi.com
Table 1: Representative Energetic Data from a Hypothetical DFT Study of a Silylation Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Alcohol | 0.0 |
| Transition State 1 | Formation of Si-O bond | +15.2 |
| Intermediate | Pentacoordinate silicon species | -5.4 |
| Transition State 2 | Cleavage of Si-N bond | +10.8 |
| Products | Silyl (B83357) ether + Diisopropylamine (B44863) | -12.7 |
Note: This table is illustrative. Actual values are highly dependent on the specific reactants, solvent, and level of theory used in the DFT calculation.
Molecular Dynamics and Conformational Analysis of Silylamine Systems
While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. sciencepublishinggroup.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time. sciencepublishinggroup.com This is particularly useful for understanding the conformational flexibility of this compound.
MD simulations also provide insight into the role of the solvent in a reaction. By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the silylamine and how these interactions might stabilize or destabilize certain conformations or transition states. sciencepublishinggroup.com This provides a more realistic model of the reaction environment compared to gas-phase calculations.
Prediction of Reactivity and Selectivity in Chemical Transformations
A primary goal of computational chemistry is to predict the outcome of a chemical reaction without having to perform it in the lab. arxiv.org For this compound, this involves predicting its reactivity towards different functional groups and the selectivity (regio- and stereoselectivity) of its reactions.
Reactivity can be assessed by calculating various descriptors derived from DFT. researchgate.net For instance, the energies of the Frontier Molecular Orbitals (HOMO and LUMO) can indicate the nucleophilic or electrophilic character of different parts of the molecule. The analysis of the electrostatic potential can identify regions of positive or negative charge, highlighting the sites most susceptible to nucleophilic or electrophilic attack.
Predicting selectivity involves comparing the activation energies for all possible reaction pathways. mdpi.com For example, if a substrate has two different hydroxyl groups, DFT calculations can determine the energy barrier for the silylation of each one. The pathway with the lower activation energy will be the dominant one, thus predicting the major product of the reaction. mdpi.com In cases involving stereochemistry, the energies of the transition states leading to different stereoisomers are compared to predict the stereochemical outcome. arxiv.org
Electronic Structure and Bonding Analysis of the Silicon-Nitrogen Moiety
Understanding the nature of the silicon-nitrogen (Si-N) bond is fundamental to explaining the reactivity of this compound. The significant difference in electronegativity between silicon and nitrogen results in a highly polar covalent bond. Computational methods like Natural Bond Orbital (NBO) analysis are used to quantify this polarity by calculating the partial atomic charges on the Si and N atoms.
Analytical Characterization Methodologies in Diisopropylamino Trimethylsilane Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of (Diisopropylamino)trimethylsilane. It provides unparalleled insight into the molecular structure, dynamic behaviors, and reaction pathways involving this compound. A variety of NMR-active nuclei, including ¹H, ¹³C, ²⁹Si, and ¹⁵N, are utilized to gain a holistic understanding of its chemical nature.
Elucidation of Molecular Structure and Dynamic Behavior (e.g., ¹H, ¹³C, ²⁹Si, ¹⁵N NMR)
Multi-nuclear NMR spectroscopy is indispensable for the structural elucidation of this compound and its reaction products.
¹H NMR: Proton NMR provides information about the hydrogen atoms within the molecule. For the diisopropylamino group, characteristic signals would be expected for the methine (CH) and methyl (CH₃) protons. Similarly, the trimethylsilyl (B98337) group would exhibit a distinct singlet for its nine equivalent protons. The chemical shifts and coupling patterns of these signals are fundamental for confirming the compound's identity.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. researchgate.netdocbrown.info The spectrum of this compound would show distinct resonances for the carbon atoms of the isopropyl groups and the trimethylsilyl group. researchgate.netdocbrown.info The chemical shifts of these signals are sensitive to the local electronic environment, offering valuable structural information. researchgate.netdocbrown.info
²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a particularly powerful tool. researchgate.netosti.govresearchgate.netspectrabase.comrsc.org The chemical shift of the silicon atom in this compound provides direct evidence of its bonding environment. researchgate.netosti.govresearchgate.netspectrabase.comrsc.org This technique is highly sensitive to substitution at the silicon center and is crucial for studying reactions involving the Si-N bond. researchgate.netosti.govresearchgate.netspectrabase.comrsc.org
¹⁵N NMR: Nitrogen-15 NMR, despite its lower natural abundance and sensitivity, offers direct insight into the nitrogen atom of the diisopropylamino group. huji.ac.ilnih.govresearchgate.netrsc.orgresearchgate.net The ¹⁵N chemical shift is highly sensitive to the electronic environment and hybridization of the nitrogen atom, making it valuable for studying the nature of the Si-N bond and any intermolecular interactions. huji.ac.ilnih.govresearchgate.netrsc.orgresearchgate.net Due to the low sensitivity of ¹⁵N, techniques like heteronuclear correlation spectroscopy (e.g., ¹H-¹⁵N HSQC) are often employed to enhance signal detection. huji.ac.ilresearchgate.net
Table 1: Representative NMR Data for Related Functional Groups
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |
| ¹H | -Si(CH₃)₃ | 0.0 - 0.3 |
| -CH(CH₃)₂ | 1.0 - 1.3 (CH₃), 2.8 - 3.2 (CH) | |
| ¹³C | -Si(CH₃)₃ | 0 - 5 |
| -CH(CH₃)₂ | ~20-25 (CH₃), ~45-50 (CH) | |
| ²⁹Si | R₃Si-NR'₂ | Varies depending on R and R' |
| ¹⁵N | Amines | -380 to -300 (referenced to liquid NH₃) huji.ac.il |
Note: The exact chemical shifts for this compound would need to be determined experimentally and can be influenced by solvent and temperature.
In Situ NMR Studies of Reaction Progress and Intermediate Detection
The ability to monitor chemical reactions in real-time is a significant advantage of NMR spectroscopy. nih.govnih.govmpg.dersc.orgrsc.org In situ NMR studies allow for the direct observation of the consumption of reactants, the formation of products, and the detection of transient intermediates. nih.govnih.govmpg.dersc.orgrsc.org This is particularly valuable for understanding the mechanisms of reactions involving this compound, such as its hydrolysis or its use as a silylating agent. By acquiring spectra at various time points during a reaction, kinetic data can be obtained, providing a deeper understanding of the reaction rates and pathways. mpg.de
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy provides detailed information about the structure of molecules in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmemtein.comdoudnalab.org
Single-Crystal X-ray Diffraction Studies of this compound Complexes and Derivatives
For suitable crystalline derivatives or complexes of this compound, single-crystal X-ray diffraction can provide a wealth of structural information. nih.govelsevierpure.comnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and can identify intermolecular interactions such as hydrogen bonds. nih.gov Such data is invaluable for understanding the steric and electronic properties of the molecule and for correlating its solid-state structure with its reactivity.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of this compound and for identifying its fragmentation patterns, which can provide further structural information. In the study of this compound, mass spectrometry can be used to:
Confirm Molecular Weight: By ionizing the molecule and measuring its mass-to-charge ratio, the molecular weight can be accurately determined, confirming the chemical formula C₉H₂₃NSi.
Analyze Fragmentation Patterns: The way a molecule breaks apart upon ionization can provide clues about its structure. For this compound, characteristic fragments would be expected from the loss of a methyl group, an isopropyl group, or the entire diisopropylamino or trimethylsilyl moiety. The NIST WebBook provides mass spectral data for diisopropylamine (B44863), a potential fragment of this compound. nist.gov
Identify Reaction Products: Mass spectrometry is widely used to identify the products of chemical reactions. In reactions involving this compound, this technique can be used to confirm the formation of the desired silylated products.
MALDI-TOF Analysis for Polymer Characterization in Silylamine-Based Polymerizations
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for characterizing polymers synthesized using silylamine reagents. nih.govrsc.org In polymerizations where silylamines might be used as initiators, catalysts, or monomers, MALDI-TOF provides detailed information about the resulting polymer population. sigmaaldrich.com
This soft ionization technique minimizes fragmentation, allowing for the detection of intact polymer chains. nih.gov The resulting spectrum displays a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (n-mer), differing from adjacent peaks by the mass of a single repeating monomer unit. shimadzu.com This allows for the precise determination of the monomer repeat unit mass (MRU).
Table 2: Information Derived from MALDI-TOF Analysis of Polymers
| Parameter | Description | Significance in Silylamine Polymerizations |
| Repeat Unit Mass (MRU) | The mass of the monomer unit that constitutes the polymer backbone. | Confirms the structure of the polymerized monomer. |
| End-Group Analysis | Identification of the chemical groups at the beginning and end of the polymer chains. | Verifies the incorporation of the silylamine initiator or terminating agent. |
| Molecular Weight Distribution (Mn, Mw, Đ) | Provides the average molecular weights and the breadth of the distribution. | Assesses the control and efficiency of the polymerization reaction. sigmaaldrich.com |
LC-MS/MS for Trace Analysis and Degradation Product Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and structural elucidation of trace-level impurities and degradation products of this compound. americanpharmaceuticalreview.comresearchgate.net this compound, like many silylamines, is susceptible to hydrolysis. LC-MS/MS can be employed to identify products from its reaction with atmospheric or residual moisture, such as hexamethyldisiloxane (B120664) and diisopropylamine.
The process begins with the separation of the compound and its potential byproducts using High-Performance Liquid Chromatography (HPLC). nih.gov The separated components then enter the mass spectrometer. In the first stage (MS1), parent ions are selected. These selected ions are then fragmented, and the resulting product ions are analyzed in the second stage (MS2). nih.gov This two-stage analysis provides a fragmentation pattern that acts as a structural fingerprint for the molecule. By comparing the fragmentation patterns of unknown trace components to known standards or by interpreting the fragmentation pathways, the identity of degradation products can be confirmed even at very low concentrations. americanpharmaceuticalreview.comrsc.org This method is essential for stability studies and for ensuring the quality of the reagent over time.
Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Reaction Monitoring
Chromatographic techniques are workhorse methods for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.
Gas Chromatography (GC): Given the volatility of this compound (Boiling Point: 157 °C), Gas Chromatography is an ideal method for assessing its purity. alfa-chemistry.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. oshadhi.co.uk A pure sample will ideally show a single peak on the chromatogram. The presence of additional peaks indicates impurities, such as residual starting materials or hydrolysis products. By calculating the area under each peak, the relative percentage of each component, and thus the percent purity, can be determined. youtube.com GC coupled with a mass spectrometer (GC-MS) can be used to identify these impurities. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring reactions involving this compound, especially when the reactants or products are less volatile or thermally sensitive. researchgate.netyoutube.com The reaction mixture is injected into the HPLC system, and components are separated based on their affinity for the stationary and mobile phases. bridgewater.edu By taking samples from the reaction at different time intervals and analyzing them by HPLC, one can track the disappearance of reactants and the appearance of products. The area of the corresponding peaks can be used to quantify the concentration of each species, allowing for the determination of reaction kinetics and endpoint. bridgewater.edu
Q & A
(Basic) What are the optimal synthetic conditions for (Diisopropylamino)trimethylsilane to maximize yield and purity?
Answer:
The synthesis of this compound (CAS 17425-88-6) requires precise control of reaction parameters. Key considerations include:
- Temperature : The compound’s boiling point (157°C) suggests reflux conditions should be monitored to avoid decomposition .
- Solvent selection : Use non-polar solvents compatible with its LogP value (2.94), such as hexane or toluene, to enhance solubility and minimize side reactions .
- Catalyst optimization : Employ inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the silyl group.
- Purification : Distillation under reduced pressure is recommended due to its density (0.786 g/cm³) . Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure experimental practicality .
(Basic) How should researchers handle and store this compound to ensure safety and stability?
Answer:
Safety protocols must align with its hazard profile (Risk Phrases R10: Flammable; R36/37/38: Irritant) :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at temperatures below 25°C, similar to analogs like (4-bromobenzyl)trimethylsilane .
- Handling : Use fume hoods, flame-resistant gloves, and static control measures. Avoid contact with moisture to prevent exothermic hydrolysis .
- Disposal : Neutralize with alcohol-water mixtures under controlled conditions.
(Advanced) How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Advanced strategies include:
- DFT calculations : Model the molecule’s electronic structure (PSA: 3.24 Ų, 3 rotatable bonds) to predict sites of nucleophilic attack .
- Transition state analysis : Simulate activation energies for silyl group transfer reactions.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., NMR monitoring) to ensure accuracy .
(Advanced) How to resolve contradictions in spectroscopic data when characterizing this compound?
Answer:
Contradictions in NMR or IR spectra can arise from impurities or dynamic effects. Methodological approaches include:
- Triangulation : Use multiple techniques (e.g., NMR, mass spectrometry) to cross-validate signals .
- Variable-temperature NMR : Resolve overlapping peaks caused by conformational flexibility (3 rotatable bonds) .
- Controlled hydrolysis : Compare degradation products with reference standards to identify inconsistencies .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : and NMR are critical for confirming the silyl group and diisopropylamino moiety .
- IR spectroscopy : Identify Si-N stretching vibrations (~800–1000 cm) and C-H bonds in the isopropyl groups.
- Mass spectrometry : Validate molecular weight (173.37 g/mol) via electron ionization .
(Advanced) What strategies mitigate batch-to-batch variability in synthesizing this compound?
Answer:
- Process controls : Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates .
- Statistical design : Use factorial experiments to optimize reagent stoichiometry and mixing rates.
- Purity assessment : Quantify residual amines via titration and compare with density/logP thresholds .
(Basic) What solvents are optimal for reactions involving this compound?
Answer:
Select solvents based on compatibility with its hydrophobic nature (LogP 2.94):
- Non-polar solvents : Hexane, toluene (minimize side reactions).
- Polar aprotic solvents : THF or dichloromethane (for reactions requiring mild polarity).
Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .
(Advanced) How to design experiments analyzing the thermal stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
